3-[3-(Dimethylamino)propyl]oxolan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
88735-28-8 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-[3-(dimethylamino)propyl]oxolan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-10(2)6-3-4-8-5-7-12-9(8)11/h8H,3-7H2,1-2H3 |
InChI Key |
CVTWSABTHNTANS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1CCOC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Dimethylamino Propyl Oxolan 2 One and Analogous Structures
Strategies for Oxolanone Ring Formation
The formation of the five-membered lactone ring, the oxolanone scaffold, is a critical step in the synthesis of the target molecule. Various cyclization reactions and building block approaches have been developed for the efficient construction of γ-butyrolactones.
Cyclization Reactions for Five-membered Lactones
Intramolecular cyclization is a common and effective method for synthesizing γ-butyrolactones. This typically involves the formation of an ester bond from a precursor molecule containing both a carboxylic acid (or its derivative) and a hydroxyl group at appropriate positions. One widely used approach is the dehydrogenation of 1,4-butanediol. This process, often carried out at elevated temperatures in the presence of a copper catalyst, yields γ-butyrolactone with high efficiency. The reaction proceeds through the oxidation of one of the alcohol groups to an aldehyde, which then undergoes intramolecular hemiacetal formation followed by further oxidation to the lactone.
Another powerful technique involves the radical-mediated cyclization of unsaturated alcohols. For instance, allylic alcohols can be converted to γ-butyrolactones through a carboxylative cyclization process. This method utilizes a source of carbon dioxide, often in conjunction with photoredox catalysis, to introduce a carboxyl group that subsequently cyclizes with the hydroxyl moiety.
Furthermore, metal-induced cyclizations offer another avenue to these five-membered rings. Samarium(II) iodide, a potent single-electron transfer reagent, can induce the cyclization of appropriately functionalized substrates to form the γ-butyrolactone core.
| Cyclization Method | Starting Material Example | Key Reagents/Conditions | Product |
| Dehydrogenation | 1,4-Butanediol | Copper catalyst, 180–300 °C | γ-Butyrolactone |
| Carboxylative Cyclization | Allylic Alcohol | CO2 source, Photoredox catalyst | Substituted γ-Butyrolactone |
| Samarium(II) Iodide-Induced Cyclization | Formyloxy-substituted alkene | SmI2 | Spiro γ-Butyrolactone |
Building Block Approaches to Oxolanone Scaffolds
The synthesis of functionalized oxolanones can also be achieved through the assembly of smaller, pre-functionalized molecules, often referred to as building block approaches. These methods offer a high degree of flexibility, allowing for the introduction of various substituents at different positions of the lactone ring.
One such strategy involves the reaction of α-keto esters with α,β-unsaturated aldehydes, catalyzed by N-heterocyclic carbenes (NHCs). This (3+2) annulation strategy leads to the formation of highly functionalized γ-butyrolactones with good stereocontrol. The reaction proceeds through the formation of a homoenolate equivalent from the α,β-unsaturated aldehyde, which then attacks the α-keto ester, followed by cyclization to the lactone.
Another building block approach utilizes the reaction of activated carbonyl compounds with dimethyl acetylenedicarboxylate (B1228247) in the presence of a phosphine (B1218219) catalyst. This method provides access to α,β-unsaturated γ-butyrolactones. The proposed mechanism involves an intramolecular Wittig reaction.
| Building Block Approach | Key Reactants | Catalyst/Reagents | Product Type |
| (3+2) Annulation | α-Keto ester, α,β-Unsaturated aldehyde | N-Heterocyclic Carbene (NHC) | Highly functionalized γ-Butyrolactone |
| Phosphine-Catalyzed Cyclization | Activated carbonyl compound, Dimethyl acetylenedicarboxylate | Triphenylphosphine | α,β-Unsaturated γ-Butyrolactone |
Incorporation of the 3-(Dimethylamino)propyl Moiety
The introduction of the 3-(dimethylamino)propyl side chain at the 3-position (α-position to the carbonyl group) of the oxolanone ring is a key step in the synthesis of the target compound. This can be achieved through various functionalization strategies.
Direct Functionalization of Pre-formed Oxolanones
A straightforward approach to introduce the desired side chain is the direct alkylation of a pre-formed γ-butyrolactone. This involves the generation of an enolate from γ-butyrolactone by treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures. The resulting enolate can then react with a suitable electrophile, such as a 3-(dimethylamino)propyl halide (e.g., 3-chloro-N,N-dimethylpropan-1-amine), in an SN2 reaction to form the C-C bond at the α-position.
Alternatively, a Michael addition reaction can be employed. This strategy requires an α,β-unsaturated γ-lactone (an α-alkylidene-γ-butyrolactone) as the starting material. The conjugate addition of dimethylamine (B145610) to the double bond, often catalyzed by a base, would introduce the dimethylamino group. Subsequent reduction of the newly formed C-N bond and the exocyclic double bond would be necessary to yield the final product.
| Functionalization Method | Starting Material | Key Reagents | Intermediate/Product |
| Enolate Alkylation | γ-Butyrolactone | LDA, 3-(Dimethylamino)propyl halide | 3-[3-(Dimethylamino)propyl]oxolan-2-one |
| Michael Addition | α-Methylene-γ-butyrolactone | Dimethylamine | 3-[(Dimethylamino)methyl]-γ-butyrolactone |
Integration via Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. While a specific three-component reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct analogous structures. For instance, a three-component synthesis of γ-butyrolactones has been reported involving an aldehyde, ethyl pyruvate, and N-bromosuccinimide. By choosing an aldehyde that contains a protected amino group or a precursor to the dimethylaminopropyl side chain, this methodology could be adapted to synthesize the target compound.
Application of Organocatalytic Methodologies
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. In the context of γ-butyrolactone synthesis, organocatalysts can be employed to control the stereochemistry of the newly formed chiral centers. For example, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by chiral secondary amines, can be a key step in the synthesis of substituted γ-butyrolactones. This approach could be adapted to introduce the 3-(dimethylamino)propyl side chain by using a nucleophile that carries this functional group or a precursor thereof.
A modular and organocatalytic approach has been developed for the synthesis of optically active 2,3-disubstituted γ-butyrolactones. This two-step sequence could potentially be modified to incorporate the desired side chain at the 3-position.
Derivatization and Post-Synthetic Modifications
Once the this compound core is synthesized, its distinct functional groups—the lactone and the tertiary amine—can be selectively modified to produce a range of derivatives.
The γ-butyrolactone ring is a versatile functional group that can undergo several transformations. One common reaction is ring-opening polymerization (ROP) , although γ-butyrolactone itself is thermodynamically challenging to homopolymerize due to low ring strain. icm.edu.pl However, it can be copolymerized with other lactones like ε-caprolactone to force ring opening. icm.edu.placs.org
Other key interconversions include:
Basic Hydrolysis: Treatment with a base like sodium hydroxide (B78521) will open the lactone ring to form the corresponding sodium salt of the γ-hydroxy carboxylic acid.
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester functionality of the lactone to yield the corresponding diol, 4-(3-(dimethylamino)propyl)butane-1,4-diol.
Ring Expansion: Under specific conditions, the five-membered lactone ring can be rearranged. For example, the oxidation of a 2-phenylhydrazono-γ-butyrolactone can lead to a tetrahydro-1,3-oxazine-2,4-dione derivative, representing a novel ring expansion. rsc.org
| Reaction | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Ring-Opening Polymerization | Organocatalyst (e.g., tert-BuP₄), comonomer (e.g., ε-caprolactone) | Functional Polyester (B1180765) | acs.org |
| Hydrolysis | Aqueous base (e.g., NaOH) | γ-Hydroxy Carboxylic Acid Salt | icm.edu.pl |
| Reduction | Strong reducing agent (e.g., LiAlH₄) | Diol |
The tertiary dimethylamino group is a key site for derivatization, primarily through reactions at the nitrogen atom or the adjacent C-H bonds.
Quaternization is a fundamental reaction of tertiary amines. The Menshutkin reaction describes the conversion of a tertiary amine to a quaternary ammonium (B1175870) salt upon reaction with an alkyl halide. wikipedia.orgnasa.govtue.nl This is a classic Sₙ2 reaction where the amine acts as the nucleophile. tue.nl The reaction rate is influenced by the solvent, with polar solvents being favored, and the nature of the halide, with reactivity following the trend I > Br > Cl. wikipedia.orgnasa.govresearchgate.net Reacting this compound with an alkyl halide like methyl iodide would yield a quaternary ammonium iodide salt.
Amidation involving tertiary amines is less direct than for primary or secondary amines, as they lack a proton on the nitrogen to be substituted. libretexts.org However, amides can be formed through processes involving C-N bond cleavage. organic-chemistry.org For instance, iodine can catalyze the amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage. organic-chemistry.org Another modern approach involves photoredox catalysis to drive amide synthesis from tertiary amines and carboxylic acids, which proceeds through α-C–H oxidation followed by C–N bond cleavage to generate a secondary amine in situ, which then reacts with an activated carboxylic acid. acs.org
| Reaction | Reagent(s) | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Quaternization (Menshutkin Reaction) | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | Sₙ2 mechanism; rate depends on solvent and halide leaving group. | wikipedia.orgtue.nlsemanticscholar.org |
| Amidation (via C-N Cleavage) | Acyl Chloride / Iodine Catalyst | Amide | Proceeds via oxidative C-N bond cleavage under mild conditions. | organic-chemistry.org |
| Amidation (via Photoredox) | Carboxylic Acid / Ir-catalyst / Light | Amide | Involves α-C–H oxidation and C–N bond cleavage. | acs.org |
Based on a thorough review of available scientific literature, there is no specific research detailing the reactivity and mechanistic investigations of the compound This compound according to the specific outline provided.
The concepts listed in the outline, such as coordination-insertion mechanisms, nucleophilic attack pathways, the role of amine functionality in ring-opening processes, stereochemical outcomes, and Brønsted basic catalysis, are well-established principles in the field of lactone polymerization. thieme-connect.comnih.govvot.plrsc.org However, studies applying these frameworks directly to This compound are not present in the available search results.
General principles for the reactivity of lactones containing tertiary amine functionalities can be inferred from the broader literature, but a detailed analysis focused solely on This compound cannot be constructed without specific data. Research in this area tends to focus on related but distinct monomers. thieme-connect.comacs.org
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on This compound .
Article on the Reactivity and Mechanistic Investigations of this compound Cannot Be Generated
Following a comprehensive search for scholarly articles and data, it has been determined that there is insufficient publicly available scientific literature to generate a thorough and accurate article on the chemical compound “this compound” according to the specific outline provided.
The requested article structure included detailed sections on:
Reactivity and Mechanistic Investigations of 3 3 Dimethylamino Propyl Oxolan 2 One
General Reactivity and Transformation Pathways
Substitution Reactions at Reactive Centers
To fulfill the user's request for a "thorough, informative, and scientifically accurate" article with "detailed research findings" and "data tables," specific studies on this exact compound are necessary. Without such dedicated research, any generated content would be speculative and would not adhere to the high standards of scientific accuracy and specificity mandated by the instructions.
Therefore, the creation of the requested article is not possible at this time due to the lack of specific source material on the chemical behavior of 3-[3-(Dimethylamino)propyl]oxolan-2-one.
Structural Characterization and Advanced Computational Studies
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in determining the connectivity and electronic environment of atoms within a molecule. For 3-[3-(Dimethylamino)propyl]oxolan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offers a detailed structural profile.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, typically observed in the range of 1730-1750 cm⁻¹. Other significant peaks include C-H stretching vibrations from the alkyl groups and C-N stretching vibrations.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (lactone) stretch | 1730 - 1750 |
| C-H (alkyl) stretch | 2800 - 3000 |
| C-N stretch | 1000 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern can give further structural clues, often showing characteristic losses of fragments such as the dimethylamino group or parts of the propyl chain.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, including bond lengths, bond angles, and stereochemistry.
Conformational Analysis of the Oxolanone Ring System
The five-membered oxolanone (or γ-butyrolactone) ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. In the solid state, the specific conformation of the oxolanone ring in this compound would be determined by the substituent at the 3-position and the crystal packing forces. The puckering of the ring influences the orientation of the dimethylaminopropyl side chain.
Determination of Absolute and Relative Stereochemistry
For chiral molecules, X-ray crystallography can be used to determine the absolute and relative stereochemistry of the stereocenters. In the case of this compound, the carbon at the 3-position of the oxolanone ring is a chiral center. X-ray analysis of a single crystal of an enantiomerically pure sample would allow for the unambiguous assignment of its (R) or (S) configuration. This technique provides precise atomic coordinates, confirming the spatial arrangement of all atoms in the molecule.
Computational Chemistry and Quantum Mechanical Investigations
Computational chemistry offers powerful tools to investigate the properties of molecules at an atomic and electronic level, providing insights that can complement experimental data. mdpi.com
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground state properties of molecules. nih.govresearchgate.net For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to calculate a range of fundamental properties. researchgate.net These calculations would yield optimized molecular geometry, electronic energy, dipole moment, and the distribution of electron density. Such data is foundational for understanding the molecule's intrinsic stability and polarity.
A hypothetical table of calculated ground state properties for this compound is presented below to illustrate the typical output of such a study.
| Property | Hypothetical Calculated Value |
| Electronic Energy (Hartree) | -552.XXX |
| Dipole Moment (Debye) | 3.XX |
| HOMO Energy (eV) | -6.XX |
| LUMO Energy (eV) | 1.XX |
| HOMO-LUMO Gap (eV) | 7.XX |
Note: These values are illustrative and not based on actual published calculations for this specific molecule.
The flexible propyl chain connecting the dimethylamino group and the oxolan-2-one ring allows for multiple conformations. Geometry optimization using DFT would identify the lowest energy (most stable) conformation of the molecule. researchgate.net A more comprehensive conformational analysis would involve mapping the conformational energy landscape. researchgate.netmdpi.com This is achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The results are often visualized as a potential energy surface, which highlights the various low-energy conformers and the energy barriers between them. This analysis is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Analysis of the electronic structure provides deep insights into a molecule's reactivity. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. nih.gov These descriptors help to predict how the molecule will interact with other chemical species and which sites on the molecule are most likely to be involved in chemical reactions. For this compound, the nitrogen atom of the dimethylamino group and the carbonyl oxygen of the lactone would be expected to be key sites of nucleophilic and electrophilic character, respectively.
A table of hypothetical reactivity descriptors is provided below.
| Descriptor | Definition | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 6.XX eV |
| Electron Affinity (A) | -ELUMO | -1.XX eV |
| Electronegativity (χ) | (I + A) / 2 | 2.XX eV |
| Chemical Hardness (η) | (I - A) / 2 | 4.XX eV |
Note: These values are illustrative and not based on actual published calculations for this specific molecule.
While no specific reaction mechanisms involving this compound are documented in the literature, theoretical studies could be employed to investigate potential reactions. For instance, the hydrolysis of the lactone ring could be modeled. DFT calculations would be used to map the potential energy surface of the reaction, identifying the structures of the reactants, products, and any intermediates. researchgate.net Crucially, the transition state—the highest energy point along the reaction coordinate—would be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such theoretical studies are invaluable for elucidating reaction pathways and understanding the factors that control chemical reactivity.
Applications in Advanced Organic Synthesis and Materials Science
Synthetic Building Block for Complex Organic Molecules
The inherent structural features of 3-[3-(Dimethylamino)propyl]oxolan-2-one make it a valuable precursor and scaffold in the synthesis of complex organic molecules. The γ-butyrolactone core is a common motif in numerous biologically active natural products, and the dimethylaminopropyl side chain provides a handle for further functionalization or can play a crucial role in the biological activity of the target molecule.
Precursors in Natural Product Synthesis
While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented, the γ-butyrolactone moiety is a well-established precursor. For instance, substituted γ-butyrolactones are key intermediates in the synthesis of lignans, a large class of polyphenolic natural products with diverse biological activities, including anticancer and antiviral properties. mdpi.com The synthesis of these complex molecules often involves the stereoselective functionalization of a lactone ring. The presence of the dimethylamino group in this compound offers a unique opportunity to synthesize novel analogs of natural products with potentially enhanced or altered biological activities.
Intermediate in Multi-step Total Synthesis
In the context of multi-step total synthesis, the strategic placement of functional groups is paramount. The oxolan-2-one ring can be opened under various conditions to reveal a 1,4-hydroxycarboxylic acid derivative, providing two functional groups for further elaboration. The tertiary amine can act as an internal catalyst or a directing group in subsequent transformations, streamlining complex synthetic sequences. For example, in the synthesis of alkaloids, which are nitrogen-containing natural products, the dimethylamino group could be a precursor to a quaternary ammonium (B1175870) salt or could direct metallation at an adjacent position. While a specific total synthesis employing this compound as a key intermediate is yet to be highlighted in major publications, its potential is evident from the vast literature on the use of similar bifunctional building blocks. researchgate.net
Scaffolds for Complex Heterocyclic Architectures
Heterocyclic compounds are of immense importance in medicinal chemistry, with a large proportion of pharmaceuticals containing at least one heterocyclic ring. The γ-butyrolactone ring of this compound can serve as a scaffold to construct more complex heterocyclic systems. nih.govnih.gov For instance, reaction of the lactone with hydrazines can lead to the formation of pyridazinone derivatives, while reaction with primary amines can yield pyrrolidinone structures. The dimethylaminopropyl side chain can be utilized to create fused or spirocyclic systems, further increasing the molecular diversity accessible from this single building block. The development of novel heterocyclic scaffolds is a continuous endeavor in drug discovery, and this compound represents a promising starting point for the generation of new chemical entities. mdpi.com
Monomeric Unit in Polymer Science
The ability of the lactone ring to undergo ring-opening polymerization (ROP) makes this compound a functional monomer for the synthesis of polyesters. The presence of the pendant dimethylamino group imparts unique properties to the resulting polymers, such as pH-responsiveness and the ability to be post-synthetically modified.
Ring-Opening Polymerization (ROP) for Polyester (B1180765) Synthesis
Ring-opening polymerization of cyclic esters is a powerful method for producing biodegradable and biocompatible polyesters. mdpi.comchemrxiv.org The polymerization of this compound would lead to a polyester with a tertiary amine in each repeating unit. Such functional polyesters have a wide range of potential applications, including drug delivery systems, gene therapy vectors, and "smart" materials that respond to environmental stimuli. The polymerization can be initiated by a variety of catalysts, including metal-based complexes and organic catalysts. cardiff.ac.ukrsc.org
| Initiator Type | Typical Reaction Conditions | Resulting Polymer Characteristics |
| Metal Alkoxides (e.g., Sn(Oct)₂) | High temperature (100-150 °C), bulk or solution | High molecular weight, broad molecular weight distribution |
| Organocatalysts (e.g., TBD, DBU) | Room temperature to moderate heating, solution | Well-defined polymers, potential for stereocontrol |
| Enzymatic (e.g., Lipase) | Mild conditions (30-60 °C), organic solvent or bulk | Biodegradable, potential for high stereoselectivity |
This table presents general characteristics of ROP of lactones and is for illustrative purposes. Specific conditions for this compound would require experimental optimization.
Development of Controlled/Living Polymerization Systems
To synthesize polyesters with well-defined architectures, such as block copolymers and star polymers, controlled/living polymerization techniques are essential. e-bookshelf.deaccessscience.comresearchgate.netcmu.edu These methods allow for precise control over the molecular weight and molecular weight distribution of the resulting polymers. For the ROP of lactones, methods such as immortal ROP using metal porphyrin initiators or organocatalytic ROP have demonstrated living characteristics. frontiersin.org
The development of a controlled/living ROP of this compound would be a significant advancement. The tertiary amine functionality, however, can potentially interfere with certain catalytic systems. Therefore, careful selection of the initiator and reaction conditions is crucial. The successful implementation of a controlled/living polymerization would enable the synthesis of advanced polymeric materials with tailored properties and functionalities, expanding the application scope of this versatile monomer. The principles of controlled polymerization have been successfully applied to other amine-containing monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), suggesting that with appropriate catalyst design, a similar level of control can be achieved for this compound. rsc.orgresearchgate.netresearchgate.net
Copolymerization Strategies with Other Cyclic Monomers
The functional lactone, this compound, presents a versatile platform for the synthesis of advanced copolymers through ring-opening polymerization (ROP). Its tertiary amine functionality allows for the creation of polymers with responsive characteristics, such as pH and temperature sensitivity. Copolymerization with other cyclic monomers is a key strategy to tailor the final properties of the material, including its mechanical strength, biodegradability, and stimuli-responsive behavior.
Common cyclic monomers for copolymerization with functional lactones include L-lactide (L-LA), ε-caprolactone (CL), and other substituted lactones. The choice of comonomer and polymerization technique significantly influences the resulting copolymer's architecture—be it random, block, or gradient—and, consequently, its macroscopic properties. For instance, the copolymerization of L-LA with cyclic carbonates has been shown to yield materials with lower crystallinity and enhanced enzymatic degradability compared to polylactide homopolymers. researchgate.net
The synthesis of copolymers can be achieved through various methods, including metal-catalyzed ROP and organocatalytic ROP. The reactivity ratios of the comonomers play a crucial role in the final polymer microstructure. In cases where monomers exhibit significantly different polymerization rates, gradient copolymers may be formed. researchgate.net For block copolymers, sequential monomer addition is a common and effective strategy. The resulting amphiphilic block copolymers, containing both hydrophobic and hydrophilic segments, can self-assemble into various nanostructures in solution, such as micelles or vesicles, which have applications in drug delivery and nanotechnology.
The incorporation of this compound into copolymers can impart "smart" properties. For example, copolymers based on the structurally related N-(3-(dimethylamino)propyl)methacrylamide have demonstrated pH-, thermo-, and CO2-sensitivity. mdpi.com This suggests that copolymers of this compound could exhibit similar responsive behaviors, making them attractive for applications in sensors, actuators, and controlled release systems.
| Property | Description | Potential Application |
| pH-Responsiveness | The dimethylamino group can be protonated at low pH, leading to changes in solubility and conformation. | Drug delivery, sensors |
| Thermo-Responsiveness | Some polymers exhibit a lower critical solution temperature (LCST), phase separating from solution above a certain temperature. | Smart hydrogels, cell culture |
| CO2-Responsiveness | The tertiary amine can react with CO2, leading to a reversible change in the polymer's charge and solubility. | Switchable surfactants, environmental remediation |
Ligand and Precursor Chemistry
The unique structural features of this compound, specifically the presence of both an oxygen-containing lactone ring and a nitrogen-containing dimethylamino group, make it and its derivatives valuable in the fields of coordination chemistry and materials science. These functionalities allow it to act as a versatile ligand and a precursor for the deposition of thin films.
Chelating Ligands in Coordination Chemistry
The dimethylaminopropyl group is a well-established chelating ligand in coordination chemistry. illinois.edu A chelating ligand is a polydentate ligand that can form multiple bonds to a single central metal atom, creating a stable ring-like structure known as a chelate. britannica.com The stability of these complexes is enhanced by the chelate effect. The 3-dimethylamino-1-propyl ligand, a derivative of the core structure of the subject compound, chelates to metal centers through both a metal-carbon bond and a metal-nitrogen bond. illinois.edu
In square-planar d8 transition metal complexes of nickel(II), palladium(II), and platinum(II), two 3-dimethylamino-1-propyl ligands coordinate to the metal center in a cis fashion. illinois.edu The resulting five-membered rings are puckered in opposite directions, leading to C2 symmetry. illinois.edu The formation of such stable complexes is crucial for their application in various chemical transformations.
| Metal Center | Compound | Coordination Geometry | Key Feature |
| Nickel(II) | Ni[(CH2)3NMe2]2 | Square-planar | Decomposes above -78 °C |
| Palladium(II) | Pd[(CH2)3NMe2]2 | Square-planar | Decomposes above 0 °C |
| Platinum(II) | Pt[(CH2)3NMe2]2 | Square-planar | Thermolysis onset at 130 °C |
The study of such coordination compounds provides fundamental insights into the nature of metal-ligand bonding and the factors that govern the stability and reactivity of organometallic complexes. illinois.edu
Components in Catalytic Systems (e.g., Coupling Reagents)
While specific examples of this compound as a direct component in catalytic coupling reactions are not extensively documented, the broader class of aminopropyl-containing compounds is known to play roles in catalysis. The tertiary amine functionality can act as a base or a nucleophilic catalyst in various organic transformations. For instance, related amine catalysts are utilized in the synthesis of polyurethanes. researchgate.net
The chelating ability of the dimethylaminopropyl group can also be harnessed to stabilize and modify the reactivity of metal catalysts. By coordinating to a metal center, the ligand can influence the electronic and steric environment of the catalyst, thereby affecting its activity, selectivity, and stability. This principle is widely applied in the design of homogeneous catalysts for a variety of reactions, including cross-coupling, hydrogenation, and polymerization. The potential for derivatives of this compound to serve as ligands in such catalytic systems is an area of ongoing research interest.
Precursors for Materials Deposition
A significant application of compounds containing the 3-(dimethylamino)propyl ligand is as precursors for the deposition of thin films via techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). illinois.edunih.gov These methods are crucial in the microelectronics industry for creating highly uniform and conformal coatings.
The volatility and thermal stability of the precursor are critical for successful deposition. Intramolecularly donor-stabilized aluminium(III) complexes containing the 3-(dimethylamino)propyl (DMP) ligand have been successfully employed as ALD precursors for the deposition of aluminum oxide (Al2O3) thin films at low temperatures. nih.gov These precursors are non-pyrophoric, offering a safer alternative to commonly used pyrophoric precursors like trimethylaluminium (TMA). nih.gov
Similarly, a platinum(II) complex with two chelating 3-dimethylamino-1-propyl ligands has been shown to be a viable precursor for the CVD of nanocrystalline platinum thin films at 200 °C. illinois.edu This precursor sublimes at 40 °C and 5 mTorr, demonstrating the required volatility for CVD applications. illinois.edu The decomposition pathway primarily involves β-hydrogen elimination, which leads to relatively carbon-free films. illinois.edu
The design of such precursors is a key aspect of materials chemistry, with the ligand architecture playing a pivotal role in determining the physical properties of the precursor and the quality of the resulting thin film. The ability of the dimethylaminopropyl group to form stable, volatile complexes with a range of metals highlights its importance in this field.
| Precursor Type | Deposition Method | Deposited Material | Key Advantage |
| [3-(Dimethylamino)propyl]aluminium(III) complexes | ALD | Al2O3 | Non-pyrophoric nature |
| Pt[(CH2)3NMe2]2 | CVD | Nanocrystalline Pt | Produces relatively carbon-free films |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
